molecular formula C7H10N2 B028879 4-Dimethylaminopyridine CAS No. 1122-58-3

4-Dimethylaminopyridine

Cat. No. B028879
CAS RN: 1122-58-3
M. Wt: 122.17 g/mol
InChI Key: VHYFNPMBLIVWCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

DMAP can be synthesized via a "one pot" method from pyridine, sulfurous oxychloride, and dimethylformamide (DMF), offering an efficient green synthesis approach with an 88% yield. This method minimizes waste and simplifies the synthesis process (Liu Zong-rui, 2009).

Molecular Structure Analysis

The crystal structure of DMAP includes significant interactions like N-H...O hydrogen bonds, demonstrating its ability to form stable complexes with various compounds. In one study, DMAP formed a complex with chloranilic acid, revealing the importance of hydrogen bonding and π-π stacking interactions in the stabilization of the complex (A. N. Belay, J. Venter, O. Alexander, 2020).

Chemical Reactions and Properties

DMAP is utilized in peptide coupling reactions to enhance the efficiency of bond formation, particularly in cycles involving sterically hindered amino acids. It acts as a useful catalyst in various chemical reactions, including three-component reactions for the synthesis of complex molecular structures (S. S. Wang, J. Tam, B. S. Wang, R. B. Merrifield, 2009).

Physical Properties Analysis

DMAP's physical properties, such as density and viscosity, have been studied in the context of its use in the synthesis of ionic liquids (ILs). These studies provide insights into the molecular volume, lattice potential energy, and interactions between ions, which are critical for understanding its behavior in various solvents (Dongren Cai, N. Saengprachum, Zhipeng Lin, T. Qiu, 2020).

Chemical Properties Analysis

The chemical properties of DMAP, including its reactivity and catalytic efficiency, are highlighted by its role in the synthesis of heroin from morphine, demonstrating its capability to act as a catalyst in acetylation reactions. This example showcases the broad applicability of DMAP in facilitating chemical transformations under mild conditions (S. Klemenc, 2002).

Scientific Research Applications

  • Selective Alkylation and Acylation in Synthesis : 4-DMAP is used for selective alkylation of primary alcohols and controlled acylation of methylglucoside. This has applications in the synthesis of nucleosides, polynucleotides, and carbohydrate derivatives (Celino et al., 2007).

  • Formation of Stabilized Zirconocene Complexes : It acts as an effective ligand for stabilizing zirconocene complexes, which are crucial in coupling reactions between 1-methylthioalkynes and unsaturated organic substrates (Wagenen & Livinghouse, 1989).

  • Catalyst in Polymerization Processes : 4-DMAP is utilized as a catalyst in the synthesis and ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid (Pounder et al., 2011).

  • Synthesis of Large-Ring Lactones : It is used in the synthesis of large-ring lactones, such as DL-2,4,6-tridemethyl-3-deoxymethynolide (Inanaga et al., 1979).

  • Analytical Acylations in Titrimetry : 4-DMAP is effective for analytical acylations by acetic anhydride, aiding in the determination of hydroxy groups in a titrimetric manner (Connors & Albert, 1973).

  • Enhancing Transesterification Catalysis : This compound enhances the catalytic activity in transesterification reactions, specifically facilitated by tetranuclear zinc clusters (Maegawa et al., 2011).

  • Synthesis of Carbohydrate-Functionalized Polylactides : It catalyzes the ring-opening polymerization of lactide for synthesizing new carbohydrate-functionalized polylactides (Miao et al., 2011).

  • Formation of Supramolecular Architectures : 4-DMAP forms non-covalent weak interactions with organic acids, leading to the formation of 2D-3D supramolecular architectures (Zhang et al., 2015).

  • Cardiac Inotropic Agent : It has been identified as a powerful cardiac inotropic agent in vitro, with specific effects on neuromuscular transmission and muscle contractility (Savage, 1985).

  • Synthesis of Ionic Liquids : 4-DMAP is used in synthesizing ionic liquids, which have unique thermophysical properties like density, viscosity, and activation energy of viscous flow (Cai et al., 2020).

Safety And Hazards

DMAP has a relatively high toxicity and is particularly dangerous because of its ability to be absorbed through the skin. It is also corrosive . It is toxic if swallowed, fatal in contact with skin, causes skin irritation, serious eye damage, harmful if inhaled, may cause respiratory irritation, and causes damage to organs .

Future Directions

DMAP has been found to be a superior mediator for the Morita–Balylis–Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes . The optoelectronic and thermoelectric properties of DMAP have also been investigated, suggesting potential applications in electronic devices .

properties

IUPAC Name

N,N-dimethylpyridin-4-amine
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InChI

InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYFNPMBLIVWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2
Record name 4-dimethylaminopyridine
Source Wikipedia
URL https://en.wikipedia.org/wiki/4-dimethylaminopyridine
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DSSTOX Substance ID

DTXSID0044369
Record name N,N-dimethylpyridin-4-amine
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Molecular Weight

122.17 g/mol
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Physical Description

Pellets or Large Crystals, Colorless solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Pyridinamine, N,N-dimethyl-
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Record name 4-Dimethylaminopyridine
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Vapor Pressure

1.0 [mmHg]
Record name 4-Dimethylaminopyridine
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Product Name

4-Dimethylaminopyridine

CAS RN

1122-58-3
Record name 4-(Dimethylamino)pyridine
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Record name 4-Pyridinamine, N,N-dimethyl-
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Record name N,N-dimethylpyridin-4-amine
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Record name 4-DIMETHYLAMINOPYRIDINE
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Synthesis routes and methods I

Procedure details

triethyl amine; and trimethylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

##STR28## tert-Butyl 3-carbethoxy-1-(2-(4-propylphenyl)ethyl)-2-cyclopentene-1-carboxylate. Sodium hydride (16 mg of 60% oil dispersion, 0.40 mmol) was added to a solution of 102 mg (0.35 mmol) of tert-butyl 2-formyl-4-(4-propylphenyl)butanoate in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (1.5 mL). After 20 min., 1-carboethoxycyclopropyl triphenylphosphonium tetrafluoroborate (193 mg, 0.42 mmol) was added to the pale yellow solution and stirring was continued overnight at room temperature. The solution was then partitioned between hexane (25 mL) and 2N aq. HCl (25 mL). The organic layer was washed with water (15 mL) and saturated aq. NaCl (15 mL), dried (Na2SO4), decanted, and evaporated. The residue was purified by flash column chromatography on silica gel (8 g), eluting with 100 mL of 5% EtOAc/hexane, to give the title compound as 52 mg (38% yield) of colorless oil.
Name
tert-Butyl 3-carbethoxy-1-(2-(4-propylphenyl)ethyl)-2-cyclopentene-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step Two
Name
tert-butyl 2-formyl-4-(4-propylphenyl)butanoate
Quantity
102 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
193 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The crude carboxylic acid (45 mg, 0.11 mmol) was dried by evaporation of a toluene solution and then dissolved in DMF (0.40 mL). Molecular sieves (4 Å, 0.16 g) and N-methylmorpholine (0.027 mL, 25 mg, 0.25 mmol) were added. After 10 min., benzotfiazol-1-yloxytris(dimethylamino)phosphonium hexafiuorophosphate (60 mg, 0.14 mmol) was added and the solution was stirred for 40 min. before the addition of L-leucine anilide (28 mg, 0.14 mmol). After 1.5 h at room temperature, the solution was diluted with 20 mL of EtOAc and washed with 2 N aq. HCl (10 mL), saturated aq. NaHCO3 (10 mL), and saturated aq. NaCl (10 mL). The organic layer was dried (Na2SO4), decanted, and evaporated. Purification by flash column chromatography on silica gel (4.7 g) eluting with 100 mL of 3% EtOAc/dichloromethane gave 55 mg (83% yield) of the title compound as a colorless film. NMR (400 MHz, CDCl3) indicated a 1:1 mixture of diastereomers: δ8.50 (s, 1 H), 7.47 (d, 2H, J=7 Hz), 7.38-7.29 (m, 5H), 7.25 (t, 2H, J=7 Hz), 7.06 (t, 1H, J=7 Hz), 7.04 (d, 1H, J=8 Hz), 7.02 (d, 1H, J=8 Hz), 6.96 (d, 1H, J=8 Hz), 6.93 (d, 1H, J=8 Hz), 6.21 (d, 0.5H, J=8 Hz), 6.16 (d, 0.5H, J=8 Hz), 5.11 (s, 2H), 4.66 (bq, 1H, J=7 Hz), 2.95 (quintet, 0.5 H, J=8 Hz), 2.92 (quintet, 0.5H, J=8 Hz), 2.60-2.37 (m, 5H), 2.16-2.06 (m, 1H), 2.00-1.54 (m, 11H), 0.99 (d, 3H, J=6 Hz), 0.97 (d, 1.5H, J=6 Hz), 0.96 (d, 1.5 H, J=6 Hz), 0.93 (t, 1.5H, J=7 Hz), 0.92 (t, 1.5H, J=7 Hz).
[Compound]
Name
carboxylic acid
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.027 mL
Type
reactant
Reaction Step Two
[Compound]
Name
benzotfiazol-1-yloxytris(dimethylamino)phosphonium hexafiuorophosphate
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
28 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58,800
Citations
J Feng, K Ablajan, A Sali - Tetrahedron, 2014 - Elsevier
An efficient and clean reaction process was developed for the convenient and cheap synthesis of spirooxindole derivatives. One-pot reactions of isatins, malononitrile (or ethyl …
Number of citations: 73 www.sciencedirect.com
S Singh, G Das, OV Singh, H Han - Organic Letters, 2007 - ACS Publications
The syntheses of bicyclic diaminopyridines 3 and 4 and tricyclic triaminopyridines 5 and 6, two novel series of nucleophilic catalysts, are described. Arguments are made for predicting …
Number of citations: 58 pubs.acs.org
KA Flanagan, JA Sullivan, H Müeller-Bunz - Langmuir, 2007 - ACS Publications
4-Dimethylaminopyridine (DMAP)-stabilized palladium nanoparticles with a mean diameter of 3.4 ± 0.5 nm are prepared from the aqueous phase reduction of Na 2 PdCl 4 using NaBH …
Number of citations: 49 pubs.acs.org
M Chao, E Schempp, D Rosenstein - Acta Crystallographica Section …, 1977 - scripts.iucr.org
… Bond lengths and bond angles in the 4- dimethylaminopyridine cations are shown in Fig. l(a) and (b). The bond angles of the water molecules are: H(13)-O(1)-H(14), 93(2); H(15)-O(2)-H…
Number of citations: 34 scripts.iucr.org
BB Koleva, T Kolev, RW Seidel, T Tsanev… - … Acta Part A: Molecular …, 2008 - Elsevier
A distortion of the aromatic character and stabilization of the imino-form as a result of the protonation of 4-dimethylaminopyridine was established by IR-, UV- and 1 H NMR-spectral …
Number of citations: 53 www.sciencedirect.com
WY Li, AX Jin, CF Liu, RC Sun, AP Zhang… - Carbohydrate …, 2009 - Elsevier
Cellulose, extracted from sugarcane bagasse, was successfully succinylated in ionic liquid 1-buty-3-methylimidazolium (BMIMCl) using 4-dimethylaminopyridine (DMAP) as a catalyst. …
Number of citations: 160 www.sciencedirect.com
SS Wang, JP Tam, BSH Wang… - International journal of …, 1981 - Wiley Online Library
… concluded that only dicyclohexylcarbodiimide plus 4dimethylaminopyridine gave the desired near … Key words: hindered amino acids; 4-dimethylaminopyridine; peptide bond formation …
Number of citations: 107 onlinelibrary.wiley.com
Q Shi, ZC Tan, YY Di, B Tong, YS Li… - Journal of Chemical & …, 2007 - ACS Publications
4-Dimethylaminopyridine (DMAP) is an important catalyst. The thermodynamic properties of DMAP were investigated through differential scanning calorimetry, thermogravimetric …
Number of citations: 23 pubs.acs.org
G Sivaraj, N Jayamani, V Siva - Journal of Molecular Structure, 2020 - Elsevier
In this paper, investigations on the crystal structure, vibrational, physical properties on charge transfer single crystals of 4-dimethylaminopyridinium bromide. Its structural parameters, …
Number of citations: 28 www.sciencedirect.com
E Liu, YZ Zhang, L Li, C Yang, JC Fettinger, G Zhang - Polyhedron, 2015 - Elsevier
It is known that both Cu/BPY/TEMPO and Cu/DMAP/TEMPO are efficient catalyst systems for the aerobic oxidations of alcohols (BPY: 2,2′-bipyridine; DMAP: 4-dimethylaminopyridine; …
Number of citations: 17 www.sciencedirect.com

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